2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures This particular compound features a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the thienopyrimidine intermediate with a phenyl isocyanate derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Attachment of the Furan-2-ylmethyl Group: This step involves the reaction of the intermediate with a furan-2-ylmethyl halide. The reaction conditions often include the use of a base such as potassium carbonate to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction typically targets the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylcarbamoyl group. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents such as ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Alkyl halides, amines; organic solvents such as dichloromethane or acetonitrile; room temperature to reflux conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is often used in bioassays to evaluate its efficacy against various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and other high-tech industries.
Mechanism of Action
The mechanism of action of 2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores, such as 2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine derivatives.
Phenylcarbamoyl Derivatives: Compounds with phenylcarbamoyl groups, such as N-phenylcarbamoyl derivatives of various heterocycles.
Furan Derivatives: Compounds with furan rings, such as furan-2-ylmethyl derivatives of various heterocycles.
Uniqueness
The uniqueness of 2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide lies in its combination of functional groups and ring systems. The presence of the thienopyrimidine core, phenylcarbamoyl group, and furan-2-ylmethyl group in a single molecule provides a unique set of chemical properties and potential applications. This combination allows for the exploration of new chemical reactions, biological activities, and industrial applications that are not possible with simpler compounds.
Properties
IUPAC Name |
2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c26-17(22-11-15-7-4-9-30-15)12-25-20(28)19-16(8-10-31-19)24(21(25)29)13-18(27)23-14-5-2-1-3-6-14/h1-10H,11-13H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTQJWZYJWFTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCC4=CC=CO4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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